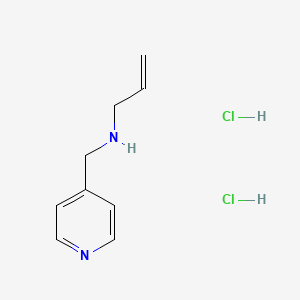

![molecular formula C10H6Br2N4 B6362557 2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240574-03-1](/img/structure/B6362557.png)

2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including DBT, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

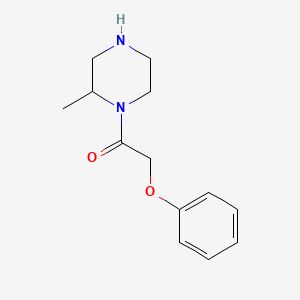

The molecular structure of DBT is characterized by the presence of two bromine atoms attached to a 1,2,4-triazole ring, which is further linked to a benzonitrile group. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis

DBT has a molecular weight of 341.99 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Synthesis Pathways and Chemical Properties A study detailed the facile synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, closely related to 2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile. These compounds were synthesized and characterized spectroscopically, revealing their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020). In another study, a novel stilbene with a triazole ring was synthesized by condensation with 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile, highlighting the structural versatility and potential applications of such compounds (Wei-wei, 2008).

Antimicrobial and Anticancer Properties Compounds featuring 1,2,4-triazole cores, akin to this compound, are noted for their significant antifungal, antidepressant, and notably anticancer properties. The research aimed to develop new compounds in this class, with a specific focus on their structural, physical, and chemical properties, underscoring the medical significance of this chemical structure (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Structural and Molecular Studies Research on the structural basis and structure-activity relationship (SAR) for a specific tankyrase 1/2 inhibitor, G007-LK, which is based on a 1,2,4-triazole core, revealed unique structural features in the extended adenosine binding pocket. This offers insights into the compound's high target selectivity and specificity, demonstrating the structural significance of 1,2,4-triazole derivatives in pharmacological contexts (Voronkov et al., 2013).

Direcciones Futuras

The future directions for the study of DBT and similar compounds could involve further exploration of their anticancer activities . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, DBT and similar compounds could be further studied for their potential therapeutic applications.

Mecanismo De Acción

Target of Action

1,2,4-triazole derivatives have been reported to show promising anticancer activity . They have been evaluated against various human cancer cell lines . The specific targets can vary depending on the specific derivative and the type of cancer cells.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the function of the targets.

Biochemical Pathways

Given the anticancer activity of 1,2,4-triazole derivatives , it can be inferred that the compound might affect pathways related to cell proliferation and survival. The exact downstream effects would depend on the specific targets and the type of cells.

Result of Action

Given the reported anticancer activity of 1,2,4-triazole derivatives , it can be inferred that the compound might induce cytotoxic effects in cancer cells, leading to their death or growth inhibition.

Propiedades

IUPAC Name |

2-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-4-2-1-3-7(8)5-13/h1-4H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHPEMMRQSICKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)